Naphthoyl vs. Benzoyl: Equipotent DHFR Binding with Enhanced Cellular Uptake
When incorporated into antifolate analogues, the 4-amino-1-naphthoyl group, derived from methyl 4-amino-1-naphthoate, demonstrates key advantages over the standard 4-aminobenzoyl moiety found in methotrexate (MTX). While maintaining equipotent binding to dihydrofolate reductase (DHFR) [1], the naphthoyl analogues exhibit significantly improved cellular transport, entering L1210 cells 3-6 times more readily than MTX [2].
| Evidence Dimension | Cellular Transport Rate (vs. MTX) |
|---|---|
| Target Compound Data | Naphthoyl analogues (derived from target compound): 3-6x greater influx than MTX |
| Comparator Or Baseline | Methotrexate (MTX), benzoyl-based antifolate: Baseline (1x) |
| Quantified Difference | 3-6 fold increase in cellular influx |
| Conditions | L1210 murine leukemia cells in vitro |
Why This Matters
Superior cellular uptake suggests potential for improved efficacy or altered therapeutic window, making it a valuable scaffold for drug discovery programs aiming to overcome transport-mediated resistance.
- [1] Piper, J. R., Johnson, C. A., Otter, B. A., & Sirotnak, F. M. (1993). Studies on analogues of classical antifolates bearing the naphthoyl group in place of benzoyl in the side chain. Journal of Medicinal Chemistry, 36(26), 4161-4171. View Source
- [2] Piper, J. R., Johnson, C. A., Otter, B. A., & Sirotnak, F. M. (1993). Studies on analogues of classical antifolates bearing the naphthoyl group in place of benzoyl in the side chain. Journal of Medicinal Chemistry, 36(26), 4161-4171. View Source
